Isostearyl isostearate
Overview
Description
Isostearyl Isostearate is a widely used ingredient in cosmetic and personal care products due to its emollient properties . It appears as a clear, colorless liquid and has a chemical formula of C 36 H 72 O 2 . It serves as an effective emollient, lubricant, and skin-conditioning agent, enhancing the spreadability and glide of products while providing a smooth and velvety feel .
Synthesis Analysis
Isostearyl Isostearate is commonly synthesized through the esterification process, which entails the reaction between isostearyl alcohol, sourced from vegetable or animal fatty acids, and isostearic acid, obtained by hydrolyzing vegetable oils . The resulting product is Isostearyl Isostearate, which undergoes additional purification for its application in cosmetics .Molecular Structure Analysis
The molecular formula of Isostearyl Isostearate is C 36 H 72 O 2 . The average mass is 536.956 Da and the monoisotopic mass is 536.553223 Da .Chemical Reactions Analysis
The primary chemical reaction involved in the production of Isostearyl Isostearate is the esterification of isostearic acid with isostearyl alcohol .Physical And Chemical Properties Analysis
Isostearyl Isostearate is a clear, colorless liquid . It is insoluble in water . It has a low viscosity and a neutral pH . The melting point is between 50-55°C .Scientific Research Applications
Moisturization Mechanisms
Isostearyl Isostearate (ISIS) has been extensively studied for its moisturizing properties. Dederen, Chavan, and Rawlings (2012) revealed that ISIS is a highly functional moisturizer, which works through a mechanism of internal occlusion, providing significant benefits to the skin. This was discovered through a combination of bioengineering techniques beyond the traditional corneometry method (Dederen, Chavan, & Rawlings, 2012).
Skin Barrier Improvement
Pennick, Harrison, Jones, and Rawlings (2010) focused on the role of ISIS in improving the stratum corneum's water permeability barrier function. Using a novel skin surface water loss method, they observed significant improvements in skin barrier function with ISIS compared to other ingredients. This study highlights ISIS's unique impact on skin lipid phase behavior, contributing to its moisturizing efficacy (Pennick, Harrison, Jones, & Rawlings, 2010).
Chemical Analysis in Cosmetics
Vetter and Wegner (2009) provided a detailed chemical analysis of isostearic acid isomers, including ISIS, in skin creams. Their research indicated that these acids, often listed in cosmetic products, consist of various methyl-branched isomers of stearic acid. This study aids in understanding the chemical composition of isostearic acid-based ingredients in cosmetics (Vetter & Wegner, 2009).
Transdermal Drug Delivery
Kogan and Garti (2006), and Kreilgaard, Pedersen, and Jaroszewski (2000) explored the use of microemulsions containing ISIS for transdermal drug delivery. These studies show that ISIS can be an effective component in enhancing the penetration of drugs through the skin, thereby improving the efficacy of transdermal therapies (Kogan & Garti, 2006); (Kreilgaard, Pedersen, & Jaroszewski, 2000).
Skin Lipid Interactions
Caussin, Gooris, and Bouwstra (2008) examined the interaction between ISIS and skin lipids. They found that ISIS influences the lipid structure in the stratum corneum, stabilizing its orthorhombic lateral packing and potentially reducing water loss from the skin (Caussin, Gooris, & Bouwstra, 2008).
Lipid Bilayer Structure
Hartkamp, Moore, Iacovella, Thompson, Bulsara, Moore, and McCabe (2016) investigated the structural properties of multicomponent lipid bilayers including ISIS. This study provides insight into how the inclusion of ISIS affects the properties of lipid bilayers, which is crucial for understanding its applications in various formulations (Hartkamp et al., 2016).
Future Directions
Isostearyl Isostearate continues to find versatile uses in cosmetics and personal care products . It is widely employed as an ingredient in skincare formulations, such as moisturizers, serums, and creams . Its future use will likely continue to expand as more is learned about its beneficial properties and potential applications .
properties
IUPAC Name |
16-methylheptadecyl 16-methylheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-34(2)30-26-22-18-14-10-6-5-9-13-17-21-25-29-33-38-36(37)32-28-24-20-16-12-8-7-11-15-19-23-27-31-35(3)4/h34-35H,5-33H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEXEQSGABRUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068338 | |
Record name | Isooctadecyl isooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isostearyl isostearate | |
CAS RN |
41669-30-1 | |
Record name | Isooctadecanoic acid, isooctadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041669301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, isooctadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctadecyl isooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctadecyl isooctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSTEARYL ISOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV0Z586Z4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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